molecular formula C9H6F3N3O B14788063 1-(2-Trifluoromethyl-imidazo[1,2-A]pyrazin-3-YL)-ethanone

1-(2-Trifluoromethyl-imidazo[1,2-A]pyrazin-3-YL)-ethanone

Cat. No.: B14788063
M. Wt: 229.16 g/mol
InChI Key: LHXXGEXRELCVND-UHFFFAOYSA-N
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Description

1-(2-Trifluoromethyl-imidazo[1,2-A]pyrazin-3-YL)-ethanone is a compound belonging to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable scaffold in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Trifluoromethyl-imidazo[1,2-A]pyrazin-3-YL)-ethanone typically involves multiple steps. One common method starts with the reaction of commercially available ethyl 2-amino-2-sulfanylideneacetate with triethyloxonium hexafluorophosphate to give ethyl 2-(ethylsulfanyl)-2-iminoacetate. This intermediate is then reacted with 3-amino-1,1,1-trifluoropropan-2-one hydrochloride to afford ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate. Subsequent steps involve cyclization and chlorination to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-(2-Trifluoromethyl-imidazo[1,2-A]pyrazin-3-YL)-ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1-(2-Trifluoromethyl-imidazo[1,2-A]pyrazin-3-YL)-ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Trifluoromethyl-imidazo[1,2-A]pyrazin-3-YL)-ethanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Trifluoromethyl-imidazo[1,2-A]pyrazin-3-YL)-ethanone stands out due to the presence of the trifluoromethyl group, which enhances its stability and bioavailability. This makes it a more potent and effective compound compared to its analogs .

Properties

Molecular Formula

C9H6F3N3O

Molecular Weight

229.16 g/mol

IUPAC Name

1-[2-(trifluoromethyl)imidazo[1,2-a]pyrazin-3-yl]ethanone

InChI

InChI=1S/C9H6F3N3O/c1-5(16)7-8(9(10,11)12)14-6-4-13-2-3-15(6)7/h2-4H,1H3

InChI Key

LHXXGEXRELCVND-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=C2N1C=CN=C2)C(F)(F)F

Origin of Product

United States

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